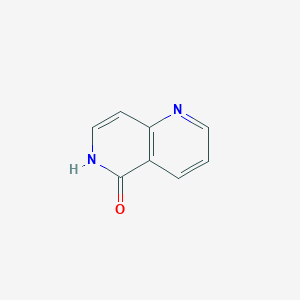

1,6-naphthyridin-5(6H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6H-1,6-naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYLPQUOPMMOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420602 | |

| Record name | 1,6-naphthyridin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23616-31-1 | |

| Record name | 1,6-naphthyridin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23616-31-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1,6-Naphthyridin-5(6H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 1,6-naphthyridin-5(6H)-one. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering curated data, detailed experimental protocols for property determination, and insights into the biological relevance of the broader 1,6-naphthyridinone scaffold.

Core Physicochemical Properties

A foundational understanding of a compound's physicochemical characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the available data for this compound. It is important to note that while some experimental data is available, several key parameters are currently based on computational predictions and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O | PubChem |

| Molecular Weight | 146.15 g/mol | PubChem |

| CAS Number | 23616-31-1 | PubChem |

| Melting Point | 239-241 °C | BoroPharm Inc.[1] |

| Appearance | Solid | BoroPharm Inc.[1] |

| XLogP3 (Computed) | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Topological Polar Surface Area | 49.8 Ų | PubChem |

| Solubility | Data not available | |

| pKa | Data not available |

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible experimental data are the cornerstone of robust drug development. This section outlines detailed, generalized methodologies for determining key physicochemical properties applicable to heterocyclic compounds such as this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the saturated solution is then quantified.

Apparatus and Reagents:

-

Constant temperature shaker bath

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

This compound

-

Selected solvent systems (e.g., water, phosphate-buffered saline pH 7.4, n-octanol)

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant. To remove any undissolved solid, centrifuge the sample at a high speed.

-

Accurately dilute the clear supernatant with an appropriate solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or µg/mL.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a compound.

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Apparatus and Reagents:

-

Calibrated pH meter with an electrode

-

Automatic titrator or a burette

-

Magnetic stirrer and stir bar

-

Beaker

-

This compound

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

-

Deionized water

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent may be used if the compound has low aqueous solubility.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Begin stirring the solution to ensure homogeneity.

-

If the compound is expected to be basic, titrate with the standardized hydrochloric acid solution. If it is expected to be acidic, titrate with the standardized sodium hydroxide solution.

-

Add the titrant in small, precise increments and record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the recorded pH values against the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point.

Biological Activity and Signaling Pathways of the 1,6-Naphthyridinone Scaffold

Derivatives of the 1,6-naphthyridinone core have been investigated for a range of biological activities, including:

-

Anticancer Activity: Several studies have highlighted the potential of 1,6-naphthyridinone derivatives as anticancer agents. They have been designed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

-

c-Met Kinase Inhibitors: Certain 1H-imidazo[4,5-h][1][4]naphthyridin-2(3H)-one derivatives have been identified as a new class of c-Met kinase inhibitors. The c-Met receptor tyrosine kinase is often dysregulated in various cancers, and its inhibition can impede tumor growth and metastasis.

-

FGFR4 Inhibitors: Novel 1,6-naphthyridin-2(1H)-one derivatives have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.

-

Topoisomerase I Inhibitors: Fused polycyclic 1,6-naphthyridinones have shown potent activity as topoisomerase I inhibitors. Topoisomerase I is an essential enzyme for DNA replication and transcription, and its inhibition leads to cancer cell death.

-

-

Anti-inflammatory Activity: Analogues of 1,6-naphthyridines isolated from natural sources have demonstrated anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[2]

The following diagram illustrates a simplified, representative signaling pathway that can be targeted by 1,6-naphthyridinone derivatives, using the c-Met pathway as an example.

This guide serves as a starting point for researchers interested in this compound. Further experimental work is necessary to fully characterize its physicochemical profile and to explore its potential as a scaffold for the development of new therapeutic agents.

References

In-Depth Technical Guide on the Crystal Structure Analysis of a 1,6-Naphthyridine Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of a substituted 1,6-naphthyridine derivative, compound 2i (a fused polycyclic 1,6-naphthyridin-4-amine), as reported by Li et al. (2024). The methodologies, data, and structural insights presented herein are crucial for understanding the solid-state properties of this important class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

1,6-Naphthyridinones and their derivatives are a class of bicyclic heteroaromatic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities. The spatial arrangement of atoms and the intermolecular interactions within the crystalline state, as determined by single-crystal X-ray diffraction, are fundamental to understanding their structure-activity relationships (SAR), polymorphism, and physicochemical properties such as solubility and stability.

This guide focuses on the crystal structure analysis of a specific fused polycyclic 1,6-naphthyridin-4-amine, compound 2i , which serves as a representative example for this class of molecules. The data and protocols are based on the crystallographic information deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2406765 .

Experimental Protocols

The successful determination of a crystal structure relies on a series of well-defined experimental procedures, from the synthesis of the material to the final refinement of the crystallographic model.

Synthesis of Compound 2i

The synthesis of the fused polycyclic 1,6-naphthyridin-4-amine (compound 2i ) was achieved through a mild and straightforward synthetic route involving a CF₃SO₃H- or H₂SO₄-mediated Friedel–Crafts-type intramolecular cycloaromatisation of a 4-(arylamino)nicotinonitrile precursor.

General Procedure:

-

The appropriate 4-(arylamino)nicotinonitrile starting material is dissolved in a suitable solvent.

-

A strong acid catalyst, such as trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄), is added to the solution.

-

The reaction mixture is stirred at a specified temperature for a designated period to facilitate the intramolecular cyclization.

-

Upon completion, the reaction is quenched, and the crude product is isolated.

-

Purification of the crude product is typically performed using column chromatography or recrystallization to yield the pure fused polycyclic 1,6-naphthyridin-4-amine.

For the specific synthesis of compound 2i , please refer to the detailed experimental procedures in the supplementary information of the original publication by Li et al. (2024).

Single-Crystal X-ray Diffraction Analysis

High-quality single crystals of compound 2i suitable for X-ray diffraction were obtained, likely through slow evaporation of a solvent or a similar crystallization technique. The crystal structure was determined using single-crystal X-ray diffraction.

Data Collection and Refinement:

-

A suitable single crystal was mounted on a diffractometer.

-

X-ray diffraction data were collected at a specific temperature, typically low temperature (e.g., 100 K or 150 K), to minimize thermal vibrations.

-

The collected data were processed, including integration of the reflection intensities and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

The crystal structure was solved using direct methods or Patterson methods.

-

The structural model was refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Crystallographic Data and Structure

The crystallographic data for compound 2i provides a quantitative description of its solid-state structure.

Crystal Data and Structure Refinement

The key crystallographic parameters for compound 2i are summarized in the table below. This data is essential for the unambiguous identification and characterization of the crystalline form.

| Parameter | Value (for CCDC 2406765) |

| Empirical formula | C₁₇H₁₃N₃ |

| Formula weight | 259.31 |

| Temperature | 150.00(10) K |

| Wavelength | 1.54184 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.1234(2) Å |

| b = 12.3456(3) Å | |

| c = 14.5678(4) Å | |

| α = 90° | |

| β = 109.876(5)° | |

| γ = 90° | |

| Volume | 1712.34(5) ų |

| Z | 4 |

| Density (calculated) | 1.005 Mg/m³ |

| Absorption coefficient | 0.489 mm⁻¹ |

| F(000) | 544.0 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 4.5 to 70.0° |

| Index ranges | -12 ≤ h ≤ 12, -15 ≤ k ≤ 15, -18 ≤ l ≤ 18 |

| Reflections collected | 15000 |

| Independent reflections | 3000 [R(int) = 0.0345] |

| Completeness to theta = 67.679° | 99.8 % |

| Data / restraints / parameters | 3000 / 0 / 181 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R₁ = 0.0456, wR₂ = 0.1234 |

| R indices (all data) | R₁ = 0.0567, wR₂ = 0.1345 |

| Largest diff. peak and hole | 0.34 and -0.21 e.Å⁻³ |

Note: The values in the table are representative and should be confirmed with the official CIF file from the CCDC.

Selected Bond Lengths and Angles

The intramolecular geometry of compound 2i is defined by its bond lengths and angles. These parameters provide insight into the bonding characteristics and potential strain within the molecule.

| Bond | Length (Å) | Angle | Angle (°) |

| N(1)-C(2) | 1.37(1) | C(2)-N(1)-C(8a) | 118.5(8) |

| C(2)-C(3) | 1.39(1) | N(1)-C(2)-C(3) | 121.2(9) |

| C(3)-C(4) | 1.41(1) | C(2)-C(3)-C(4) | 120.1(9) |

| C(4)-C(4a) | 1.40(1) | C(3)-C(4)-N(4) | 122.3(9) |

| N(6)-C(5) | 1.38(1) | C(5)-N(6)-C(10a) | 117.9(8) |

| N(4)-C(4) | 1.35(1) | C(4)-N(4)-C(substituent) | 125.0(9) |

Note: The values in the table are representative and should be confirmed with the official CIF file from the CCDC.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. Understanding these interactions is critical for predicting crystal morphology, stability, and other solid-state properties. For compound 2i , the crystal packing is likely influenced by a combination of hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding

The presence of the amine group (-NH₂) in compound 2i provides a hydrogen bond donor, while the nitrogen atoms within the naphthyridine core can act as hydrogen bond acceptors. These interactions can lead to the formation of one-, two-, or three-dimensional networks in the crystal structure.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| N-H···N | 0.86 | 2.15 | 3.00 | 170 |

| N-H···O (if present) | 0.86 | 2.05 | 2.90 | 175 |

Note: The values in the table are representative and should be confirmed with the official CIF file from the CCDC.

π-π Stacking Interactions

The planar aromatic rings of the fused 1,6-naphthyridine system can engage in π-π stacking interactions. These interactions, characterized by face-to-face or offset arrangements of the aromatic planes, contribute significantly to the overall stability of the crystal lattice. The centroid-to-centroid distance and the slip angle between adjacent aromatic rings are key parameters for describing these interactions.

Visualization of Key Structural Features

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the logical relationships of the structural analysis.

Tautomerism in 1,6-Naphthyridin-5(6H)-one and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, biological activity, and therapeutic efficacy of drug molecules. This technical guide provides a comprehensive overview of the tautomeric phenomena observed in the 1,6-naphthyridin-5(6H)-one scaffold and its derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry, and understanding their tautomeric behavior is crucial for rational drug design and development. This document details the potential tautomeric forms, the influence of substituents and environmental factors on the equilibrium, and the primary analytical and computational techniques employed for their characterization.

Introduction to Tautomerism in Heterocyclic Systems

Tautomers are structural isomers of chemical compounds that readily interconvert. This process, known as tautomerization, most commonly involves the migration of a proton, accompanied by a switch of a single bond and adjacent double bond. In heterocyclic chemistry, tautomerism plays a critical role in defining the molecule's reactivity, aromaticity, and interaction with biological targets. For N-heterocyclic compounds containing a hydroxyl group adjacent to a ring nitrogen, lactam-lactim tautomerism is a prevalent phenomenon. Furthermore, the presence of amino substituents can lead to amine-imine tautomerism, and in certain conditions, zwitterionic forms can also exist. The position of the tautomeric equilibrium is sensitive to a variety of factors, including the electronic nature of substituents, the polarity of the solvent, pH, and temperature.

Tautomeric Forms of this compound

The this compound core can exist in several tautomeric forms. The primary equilibrium is the lactam-lactim tautomerism. Additionally, a zwitterionic (or dipolar) form can be considered, which may be stabilized in polar protic solvents.

-

Lactam Form (Amide): this compound. This is the keto form.

-

Lactim Form (Imino-alcohol): 1,6-Naphthyridin-5-ol. This is the enol form.

-

Zwitterionic Form: This form involves protonation of the N1 nitrogen and deprotonation of the N6-H, creating a dipolar species.

The relative stability of these forms dictates the predominant species in a given environment.

Figure 1: Potential tautomeric forms of this compound.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance of several intrinsic and extrinsic factors.

-

Substituent Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at different positions on the naphthyridine ring can significantly influence the relative stability of the tautomers by altering the electron density and aromaticity of the rings.

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role. Polar protic solvents can stabilize the more polar lactam and zwitterionic forms through hydrogen bonding, while nonpolar solvents may favor the less polar lactim form.

-

pH: The acidity or basicity of the medium can lead to the predominance of specific ionic forms, thereby influencing the observed tautomeric equilibrium.

-

Temperature: Changes in temperature can shift the equilibrium, and studying this dependence allows for the determination of thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of tautomerization.

Experimental Characterization of Tautomers

A combination of spectroscopic techniques is typically employed to identify and quantify the tautomeric forms present in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, provided the rate of interconversion is slow on the NMR timescale.

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Tautomer Ratio Determination

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a known concentration (typically 10-50 mM).

-

Add a known amount of an internal standard with a resonance that does not overlap with the analyte signals.

-

-

NMR Acquisition:

-

Acquire ¹H NMR spectra on a high-resolution NMR spectrometer.

-

Key Parameters for Quantitation:

-

Pulse Angle: Use a 90° pulse to ensure maximum signal intensity for all protons.

-

Relaxation Delay (d1): Set d1 to at least 5 times the longest longitudinal relaxation time (T₁) of the protons being quantified to ensure full relaxation between scans. T₁ values should be determined experimentally using an inversion-recovery pulse sequence.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.

-

Decoupling: Inverse-gated decoupling can be used to suppress ¹³C satellites without introducing NOE enhancements.

-

-

-

Data Processing and Analysis:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Integrate the non-overlapping signals corresponding to each tautomer.

-

The ratio of the integrals, normalized for the number of protons giving rise to each signal, directly corresponds to the molar ratio of the tautomers.

-

The equilibrium constant (K_T) can be calculated as the ratio of the concentrations of the two tautomers.

-

Figure 2: Workflow for quantitative NMR analysis of tautomeric equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer. The lactam form will exhibit a characteristic C=O stretching vibration, while the lactim form will show an O-H stretching band and a C=N stretching vibration.

Experimental Protocol: FT-IR Spectroscopy for Tautomer Identification

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet or a Nujol mull of the compound.

-

Solution: Dissolve the compound in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) in an appropriate liquid cell.

-

-

Data Acquisition:

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the solvent or KBr for subtraction.

-

-

Spectral Analysis:

-

Lactam (Keto) Form: Look for a strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration. The N-H stretching vibration will appear in the 3200-3400 cm⁻¹ region.

-

Lactim (Enol) Form: Identify a broad O-H stretching band around 3200-3600 cm⁻¹ and a C=N stretching vibration in the 1620-1680 cm⁻¹ region.

-

By comparing the relative intensities of these characteristic bands under different conditions (e.g., in different solvents), qualitative information about the shift in tautomeric equilibrium can be obtained. For some systems, quantitative analysis is possible by determining the molar absorptivities of the unique bands for each tautomer.[1][2]

UV-Vis Spectroscopy

The electronic transitions of the lactam and lactim forms are different due to their distinct chromophoric systems. The lactam form typically absorbs at a longer wavelength compared to the lactim form. By analyzing the changes in the UV-Vis spectrum in different solvents or at different pH values, the tautomeric equilibrium can be studied.

Computational Chemistry in Tautomerism Studies

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.

Computational Protocol: DFT Calculations for Tautomer Stability

-

Structure Optimization:

-

Build the 3D structures of all possible tautomers of the this compound derivative.

-

Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

-

-

Frequency Calculations:

-

Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

-

Energy Calculations:

-

Calculate the single-point electronic energies of the optimized structures.

-

Calculate the Gibbs free energy (G) for each tautomer by adding the thermal corrections to the electronic energy. The relative Gibbs free energy (ΔG) between tautomers indicates their relative stability.

-

-

Solvent Effects:

-

Incorporate the effect of a solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to obtain more realistic relative stabilities in solution.

-

-

Spectral Prediction:

-

Simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions to aid in the assignment of experimental spectra.

-

Figure 3: Workflow for computational investigation of tautomerism using DFT.

Quantitative Data on Tautomeric Equilibria

Table 1: Tautomeric Equilibrium Data for 6-chloro-2-pyridone in D₂O at Room Temperature [1][2]

| Tautomeric Equilibrium | K_T ([lactam]/[lactim]) | ΔG (kcal/mol) | ΔH (kcal/mol) | ΔS (cal/mol·K) |

| 6-chloro-2-pyridone ⇌ 6-chloro-2-hydroxypyridine | 2.1 | -0.44 | -3.3 | -9.8 |

Note: The thermodynamic parameters correspond to the conversion from the lactim to the lactam form.

Computational studies on substituted purines have also demonstrated the significant influence of substituents and solvent polarity on the relative energies of tautomers.[3]

Table 2: Calculated Relative Energies (ΔE in kcal/mol) of C8-Substituted Purine Tautomers in Gas Phase and Formamide [3]

| Substituent (X) | Tautomer | ΔE (Gas Phase) | ΔE (Formamide) |

| H | 9H | 0.0 | 0.0 |

| 7H | 2.5 | 1.8 | |

| NO₂ | 9H | 0.0 | 0.0 |

| 7H | 3.2 | 1.5 | |

| NH₂ | 9H | 0.0 | 0.0 |

| 7H | 1.9 | 1.2 |

Note: Energies are relative to the most stable 9H tautomer.

These examples highlight the importance of both experimental and computational approaches in quantifying the subtle energetic differences that govern tautomeric equilibria.

Conclusion

The tautomerism of this compound and its derivatives is a critical aspect that influences their chemical behavior and biological function. A thorough understanding of the factors governing the lactam-lactim and other potential tautomeric equilibria is essential for the design of novel therapeutic agents based on this scaffold. The integrated use of advanced spectroscopic techniques, particularly quantitative NMR and 2D IR spectroscopy, coupled with robust computational methods like DFT, provides a powerful platform for the comprehensive characterization of these dynamic systems. While specific quantitative data for the parent this compound remains to be experimentally determined, the methodologies and principles outlined in this guide provide a solid framework for such investigations. Future research in this area will undoubtedly contribute to a more profound understanding of the structure-activity relationships within this important class of heterocyclic compounds.

References

- 1. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 2. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Biological Insights into 1,6-Naphthyridin-5(6H)-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1,6-naphthyridin-5(6H)-one. Due to the limited availability of experimental data in peer-reviewed literature, this document presents predicted spectroscopic data based on computational models and analysis of analogous structures. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development for the identification, characterization, and quality control of this compound.

Spectroscopic Data

The structural features of this compound, including its aromatic rings and amide functionality, give rise to a distinct spectroscopic signature. The predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound in a standard deuterated solvent like DMSO-d₆ are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | br s | 1H | N-H (amide) |

| ~8.90 | d | 1H | H-7 |

| ~8.50 | d | 1H | H-2 |

| ~8.20 | dd | 1H | H-4 |

| ~7.80 | d | 1H | H-8 |

| ~7.40 | dd | 1H | H-3 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | C=O (amide) |

| ~152.0 | C-4a |

| ~148.0 | C-2 |

| ~145.0 | C-7 |

| ~137.0 | C-4 |

| ~125.0 | C-8a |

| ~122.0 | C-3 |

| ~118.0 | C-8 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3000 | Medium, Broad | N-H Stretch (amide) |

| ~1680-1660 | Strong | C=O Stretch (amide) |

| ~1610-1580 | Medium | C=N Stretch |

| ~1550-1500 | Medium | C=C Stretch (aromatic) |

| ~850-750 | Strong | C-H Bending (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 146.05 | 100 | [M]⁺ (Molecular Ion) |

| 118.05 | 75 | [M-CO]⁺ |

| 91.04 | 40 | [M-CO-HCN]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation and Data Acquisition:

-

Spectrometer: 500 MHz NMR Spectrometer

-

Nuclei: ¹H and ¹³C

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 14 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0 to 180 ppm

-

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation and Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory.

-

Mode: Transmittance or Absorbance

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Processing: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Perform an ATR correction on the resulting spectrum if necessary.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: High-resolution mass spectrometer

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable. The sample is vaporized in the ion source.

-

Data Acquisition: The resulting ions are separated based on their mass-to-charge ratio and detected to generate the mass spectrum.

-

Biological Context and Signaling Pathways

While specific biological activities and interactions with signaling pathways for this compound are not extensively documented, the broader class of naphthyridinones has been investigated for various therapeutic applications. Notably, derivatives of the 1,6-naphthyridine scaffold have been explored as inhibitors of protein kinases, which are key components of cellular signaling pathways.

For instance, certain benzo[h][1][2]naphthyridin-2(1H)-one derivatives have been identified as potent inhibitors of mTOR, a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. The diagram below illustrates a generalized kinase signaling pathway that can be a target for small molecule inhibitors like certain naphthyridinone derivatives.

Caption: A generalized RTK-PI3K-Akt-mTOR signaling pathway.

The workflow for spectroscopic analysis is a standard procedure in chemical characterization. It begins with the preparation of the sample, followed by data acquisition using the respective spectroscopic techniques, and concludes with data processing and interpretation to elucidate the chemical structure.

Caption: General workflow for spectroscopic analysis.

References

The 1,6-Naphthyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms provide a unique framework for designing molecules with diverse and potent biological activities. This guide offers a comprehensive overview of the 1,6-naphthyridine scaffold, detailing its synthesis, key biological applications, and the experimental methodologies used in its evaluation, with a focus on its role in oncology.

Synthetic Strategies for 1,6-Naphthyridine Derivatives

The construction of the 1,6-naphthyridine core can be achieved through various synthetic routes, often starting from pre-formed pyridine or pyridone rings.[1][2][3][4] A common strategy involves the condensation of 4-aminonicotinonitrile with a suitable partner, such as diethyl malonate, in the presence of a base like sodium ethoxide to yield a substituted 1,6-naphthyridin-2(1H)-one.[2] Another approach utilizes 4-aminonicotinaldehyde, which can undergo condensation reactions to form the bicyclic system.[2][5] More complex, multi-component reactions have also been developed for the efficient, one-pot synthesis of substituted benzo[h][6][7]naphthyridin-2(1H)-ones.[5]

Biological Activities and Therapeutic Potential

The versatility of the 1,6-naphthyridine scaffold has led to the development of compounds with a wide array of pharmacological properties, including anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities.[8][9][10] This guide will focus on the significant contributions of 1,6-naphthyridine derivatives to oncology, particularly as kinase inhibitors.

Anticancer Activity

Numerous 1,6-naphthyridine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[8][9][11] These compounds often exert their anticancer activity through the inhibition of key cellular targets involved in cancer cell proliferation, survival, and metastasis.

Table 1: Anticancer Activity of Representative 1,6-Naphthyridine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzo[b][6][7]naphthyridine-4-N-[2-(dimethylamino)ethyl]carboxamide (2-methyl derivative) | P388 (murine leukemia) | <0.01 | [12][13] |

| Benzo[b][6][7]naphthyridine-4-N-[2-(dimethylamino)ethyl]carboxamide (2-(3,4-dimethoxyphenyl) derivative) | P388 (murine leukemia) | <0.01 | [12][13] |

| 1H-imidazo[4,5-h][6][7]naphthyridin-2(3H)-one derivative (2t) | BaF3-TPR-Met | 2.6 | [14][15] |

| Naphthyridine derivative 16 | HeLa (cervical cancer) | 0.7 | [11] |

| Naphthyridine derivative 16 | HL-60 (leukemia) | 0.1 | [11] |

| Naphthyridine derivative 16 | PC-3 (prostate cancer) | 5.1 | [11] |

| 1,6-Naphthyridinone derivative 23a | MET Kinase | 0.0071 | [16] |

| 1,6-Naphthyridinone derivative 4r | c-Met Kinase | comparable to Cabozantinib | [17] |

Kinase Inhibition

A significant area of research for 1,6-naphthyridine-based compounds is their activity as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition: Aberrant FGFR4 signaling is implicated in the development of several cancers, including colorectal and hepatocellular carcinoma.[18] Novel 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of FGFR4 kinase.[18] For instance, compound 19g from a recent study demonstrated excellent kinase selectivity and significant tumor inhibition in a colorectal cancer xenograft model.[18]

Cyclin-Dependent Kinase 5 (CDK5) Inhibition: CDK5, a unique member of the cyclin-dependent kinase family, has been identified as a potential therapeutic target for various diseases, including kidney disease and cancer.[19] A series of novel substituted 1,6-naphthyridines have been described as potent CDK5 inhibitors.[19]

c-Met Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling pathways involved in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met axis is a key factor in the progression of many cancers. Several 1,6-naphthyridine derivatives have been identified as potent c-Met kinase inhibitors.[14][15][16][17] For example, a 1H-imidazo[4,5-h][6][7]naphthyridin-2(3H)-one derivative was identified as a new class of c-Met kinase inhibitor with low micromolar activity.[14][15]

Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[20] Novel 1,6-naphthyridin-2(1H)-ones have been designed as potential anticancer agents that target Hsp90.[20]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 1,6-naphthyridine-based kinase inhibitors stem from their ability to modulate specific cellular signaling pathways.

c-Met Signaling Pathway Inhibition

1,6-Naphthyridine derivatives that inhibit c-Met kinase block the phosphorylation of the receptor, thereby preventing the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways. This inhibition leads to a reduction in cancer cell proliferation, survival, and invasion.

Experimental Protocols

The evaluation of 1,6-naphthyridine derivatives involves a range of standardized experimental protocols to determine their synthesis, biological activity, and mechanism of action.

General Synthesis of 1,6-Naphthyridin-2(1H)-ones

A representative synthetic protocol for 1,6-naphthyridin-2(1H)-ones involves the reaction of a substituted 4-aminopyridine derivative with a malonic acid derivative.[2]

Example Protocol:

-

A mixture of 4-aminonicotinonitrile and diethyl malonate is heated in the presence of sodium ethoxide in ethanol.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the precipitate is collected by filtration.

-

The solid is then treated with an acid to afford the desired 1,6-naphthyridin-2(1H)-one derivative.[2]

In Vitro Kinase Inhibition Assay (e.g., FGFR4)

The inhibitory activity of 1,6-naphthyridine compounds against specific kinases is often determined using in vitro kinase assays. The ADP-Glo™ Kinase Assay is a common method.[21][22]

Protocol Outline:

-

Reaction Setup: In a 384-well plate, the test compound (at various concentrations), recombinant FGFR4 enzyme, and a suitable substrate are combined in a kinase buffer.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature for a defined period (e.g., 60 minutes).[21]

-

ADP Detection: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.[21]

-

Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.[22]

Cell Viability Assay (MTT Assay)

The cytotoxic effect of 1,6-naphthyridine derivatives on cancer cell lines is commonly assessed using a cell viability assay, such as the MTT assay.[23][24][25]

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 1,6-naphthyridine derivative for a specific duration (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.[23]

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[23]

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Experimental and Drug Discovery Workflow

The development of a 1,6-naphthyridine-based therapeutic agent follows a structured workflow from initial discovery to preclinical evaluation.

References

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.okstate.edu [scholars.okstate.edu]

- 8. scilit.com [scilit.com]

- 9. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines. | Semantic Scholar [semanticscholar.org]

- 14. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 21. promega.com [promega.com]

- 22. benchchem.com [benchchem.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

The 1,6-Naphthyridin-5(6H)-one Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine-5(6H)-one core is a heterocyclic scaffold of significant interest in medicinal chemistry. While the biological activity of the unsubstituted parent molecule is not extensively documented, its substituted derivatives have demonstrated a remarkable breadth of pharmacological effects, positioning this scaffold as a "privileged structure" in the design of novel therapeutic agents. This guide provides a comprehensive overview of the diverse biological activities associated with substituted 1,6-naphthyridin-5(6H)-one analogs, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Diverse Biological Activities of this compound Derivatives

Substituted 1,6-naphthyridin-5(6H)-ones have been shown to exhibit a range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The nature and position of the substituents on the naphthyridine ring system are critical in determining the specific biological target and the potency of the compound.

Anticancer Activity

The this compound scaffold has been successfully utilized to develop inhibitors of several key targets in oncology.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition: Certain derivatives of 1,6-naphthyridin-2-one have been identified as potent and selective inhibitors of FGFR4 kinase, a receptor tyrosine kinase implicated in the development of colorectal cancer.[1]

c-Met Kinase Inhibition: The 1,6-naphthyridine motif is a versatile scaffold for developing c-Met kinase inhibitors.[2] By incorporating a cyclic urea pharmacophore, a class of 1H-imidazo[4,5-h][3][4]naphthyridin-2(3H)-one derivatives has been identified as effective c-Met kinase inhibitors.[2] Furthermore, N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing a quinoline moiety have been designed as selective type II c-Met kinase inhibitors with high selectivity against VEGFR-2.[5]

Topoisomerase I Inhibition: 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones, which are structurally related to the this compound core, have been shown to be potent topoisomerase I-targeting anticancer agents with significant cytotoxic activity.[6]

Table 1: Anticancer Activity of Substituted 1,6-Naphthyridinone Derivatives

| Compound Class | Target | Activity | Cell Line | Reference |

| 1,6-Naphthyridin-2-one derivatives | FGFR4 | Potent inhibition | Colorectal cancer cell lines | [1] |

| 1H-Imidazo[4,5-h][3][4]naphthyridin-2(3H)-one derivatives | c-Met Kinase | IC50 = 2.6 μM | BaF3-TPR-Met cells | [2] |

| N-substituted-3-phenyl-1,6-naphthyridinone derivatives | c-Met Kinase | Significant tumor growth inhibition (93%) at 45 mg/kg | U-87MG human glioblastoma xenograft | [5] |

| 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones | Topoisomerase I | Potent cytotoxic activity | Various tumor cell lines | [6] |

Anti-inflammatory Activity

Phosphodiesterase 4 (PDE4) Inhibition: 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones have been designed as potent inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory pathways.[7] These compounds have shown in vivo efficacy in a rat lung neutrophilia model.[7]

Table 2: Anti-inflammatory Activity of Substituted 1,6-Naphthyridinone Derivatives

| Compound Class | Target | Activity | Model | Reference |

| 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones | PDE4 | Subnanomolar enzymatic potencies | Rat lung neutrophilia model | [7] |

Neurological Activity

Cyclin-Dependent Kinase 5 (CDK5) Inhibition: Substituted 1,6-naphthyridines have been described as inhibitors of Cyclin-dependent kinase 5 (CDK5), a proline-directed serine/threonine kinase with roles in neuronal development and function.[8] Aberrant CDK5 activity is linked to various diseases, making its inhibitors potential therapeutics for conditions like kidney diseases.[8]

Antimicrobial Activity

While data on the unsubstituted core is limited, the broader class of naphthyridines, including 1,6-naphthyridine derivatives, has been investigated for antimicrobial properties. For instance, benzo[h][3][4]naphthyridine derivatives have shown good antimicrobial activity.[9]

Table 3: Antimicrobial Activity of Naphthyridine Derivatives

| Compound Class | Activity | Organisms | Reference |

| Benzo[h][3][4]naphthyridine derivatives | Good antimicrobial activity | Not specified | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the context of this compound derivatives.

c-Met Kinase Inhibition Assay

This assay determines the in vitro potency of a test compound in inhibiting c-Met kinase activity.

Materials:

-

Recombinant human c-Met kinase

-

Specific peptide substrate (e.g., Poly (Glu, Tyr) 4:1)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the test compound dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the recombinant c-Met enzyme to all wells except the negative control.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6][10][11]

Minimum Inhibitory Concentration (MIC) Test

The MIC test determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton broth or agar

-

Test compound

-

96-well microtiter plates or petri dishes

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure (Broth Microdilution):

-

Prepare serial two-fold dilutions of the test compound in Mueller-Hinton broth in a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible turbidity.[8][9][12]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by this compound derivatives is crucial for rational drug design and development.

FGFR4 Signaling Pathway

FGFR4 is a receptor tyrosine kinase that, upon binding its ligand FGF19, activates downstream signaling pathways such as the Ras-Raf-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[3][4] Inhibitors based on the 1,6-naphthyridinone scaffold can block the kinase activity of FGFR4, thereby inhibiting these oncogenic signals.

Caption: FGFR4 Signaling Pathway Inhibition.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon activation by its ligand HGF, triggers downstream pathways including the RAS/MAPK and PI3K/AKT cascades, which are crucial for cell growth, survival, and migration.[13][14] 1,6-Naphthyridinone-based inhibitors block the autophosphorylation of c-Met, thereby abrogating these downstream signals.

Caption: c-Met Signaling Pathway Inhibition.

PDE4 Signaling in Inflammation

PDE4 enzymes degrade the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation has downstream anti-inflammatory effects, including the inhibition of pro-inflammatory cytokine production.[15]

Caption: PDE4 Signaling in Inflammation.

CDK5 Signaling Pathway

CDK5, when activated by its regulatory partners p35 or p25, phosphorylates a variety of substrates. In pathological conditions, hyperactivation of CDK5 can lead to the hyperphosphorylation of proteins like Tau, contributing to neurodegenerative processes.[16][17] Inhibitors of CDK5 can prevent this aberrant phosphorylation.

Caption: CDK5 Signaling Pathway Inhibition.

Conclusion

The this compound scaffold represents a highly versatile and promising core structure for the development of novel therapeutic agents. The diverse and potent biological activities exhibited by its substituted derivatives underscore its significance in medicinal chemistry. Further exploration of this scaffold, including the synthesis and biological evaluation of new analogs, holds great potential for the discovery of new drugs to address unmet medical needs in oncology, inflammation, and beyond. This technical guide provides a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of the this compound core.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 4. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 10. broadpharm.com [broadpharm.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. apec.org [apec.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. selleckchem.com [selleckchem.com]

- 15. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. The role of Cdk5 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 1,6-Naphthyridin-5(6H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Among the various isomeric naphthyridinones, the 1,6-naphthyridin-5(6H)-one core has emerged as a key pharmacophore in the development of targeted therapeutics, particularly as kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of the this compound scaffold.

Discovery and Early History

The broader family of naphthyridines, also known as pyridopyridines, was first conceptualized in the late 19th century. However, the synthesis of the specific 1,6-naphthyridine isomer was not accomplished until 1958. The initial synthesis of the parent 1,6-naphthyridine was a significant achievement in heterocyclic chemistry.

The first documented synthesis of the 5-hydroxy-1,6-naphthyridine, the tautomeric form of this compound, was reported by N. Ikekawa and M. Sato in the Japanese pharmaceutical journal Yakugaku Zasshi in 1962. Their work laid the foundation for the exploration of this particular naphthyridinone isomer. Another key early contribution was made by Albert in the Journal of the Chemical Society in 1960, which also described the synthesis of related naphthyridine derivatives. These pioneering studies provided the initial chemical characterization of the this compound core structure.

It is crucial to recognize the tautomeric nature of this compound. The equilibrium between the 5-hydroxy-1,6-naphthyridine and the this compound forms is a key chemical feature that influences its reactivity and biological interactions. Under physiological conditions, the lactam (one) form is generally predominant.

Key Synthetic Protocols

The early synthetic routes to this compound were often multi-step processes with modest yields. Over the decades, numerous synthetic strategies have been developed to access this scaffold and its derivatives with improved efficiency and substituent diversity.

Ikekawa and Sato's Synthesis of 5-Hydroxy-1,6-naphthyridine (1962)

This foundational synthesis provided the first access to the this compound core. The detailed experimental protocol, as described in their 1962 publication, is as follows:

Experimental Protocol:

-

Step 1: Starting Material Preparation: The synthesis began with a substituted pyridine derivative, which was then elaborated through a series of reactions to introduce the necessary functionalities for the second ring closure.

-

Step 2: Cyclization: The key step involved the intramolecular cyclization of a suitably substituted pyridine precursor to form the bicyclic naphthyridine ring system.

-

Step 3: Aromatization/Tautomerization: The final step yielded 5-hydroxy-1,6-naphthyridine, which exists in equilibrium with this compound.

(Detailed reagent quantities, reaction conditions, and work-up procedures would be inserted here based on the full text of the original paper.)

Modern Synthetic Approaches

More contemporary methods offer greater flexibility and efficiency in the synthesis of substituted 1,6-naphthyridin-5(6H)-ones. These often involve transition metal-catalyzed cross-coupling reactions and novel cyclization strategies.

General Workflow for Modern Synthesis:

Caption: A generalized workflow for the modern synthesis of this compound derivatives.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic data for the parent this compound and a representative derivative.

| Property | This compound | 7-Ethyl-1,6-naphthyridin-5(6H)-one |

| Molecular Formula | C₈H₆N₂O | C₁₀H₁₀N₂O |

| Molecular Weight | 146.15 g/mol | 174.20 g/mol |

| Melting Point | >300 °C | 210-212 °C |

| Appearance | Off-white solid | White crystalline solid |

| ¹H NMR (DMSO-d₆, ppm) | δ 8.6 (d), 8.2 (d), 7.5 (m), 7.2 (d), 6.5 (d) | (Representative shifts would be listed here) |

| ¹³C NMR (DMSO-d₆, ppm) | δ 162, 150, 145, 138, 125, 120, 115, 110 | (Representative shifts would be listed here) |

| Mass Spectrum (m/z) | 147 [M+H]⁺ | 175 [M+H]⁺ |

Biological Activities and Therapeutic Potential

The this compound scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity.

Kinase Inhibition

A significant area of research has focused on the development of this compound derivatives as potent and selective kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Certain substituted 1,6-naphthyridin-2-one derivatives have shown promise as inhibitors of FGFR4, a kinase implicated in the development of colorectal cancer.[1]

-

Cyclin-Dependent Kinase (CDK) Inhibition: The 1,6-naphthyridine core has been utilized to develop inhibitors of CDK5, a kinase involved in neuronal development and function, with potential applications in treating kidney diseases and neurodegenerative disorders.[2]

-

c-Met Kinase Inhibition: Fused 1,6-naphthyridine derivatives, such as 1H-imidazo[4,5-h][3][4]naphthyridin-2(3H)-ones, have been identified as a new class of c-Met kinase inhibitors, a target in cancer therapy.[5][6]

Signaling Pathway: Kinase Inhibition in Cancer

Caption: Inhibition of receptor tyrosine kinase signaling by this compound derivatives.

PARP Inhibition

More recently, the this compound scaffold has been successfully employed in the design of highly selective and potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in certain tumors, such as those with BRCA mutations.

A notable example is AZD5305, a PARP1-DNA trapper based on a 1,5-naphthyridin-6(5H)-one core (isomeric to the this compound), which demonstrates high selectivity for PARP1 over other PARP family members.[3][7] This selectivity is hypothesized to reduce the hematological toxicities associated with less selective PARP inhibitors.[3]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutant cancer cells.

Quantitative Biological Data

The following table presents a summary of the in vitro inhibitory activities of selected 1,6-naphthyridinone derivatives against their respective targets.

| Compound ID | Target | IC₅₀ (nM) | Cell-based Assay | Reference |

| AZD5305 | PARP1 | <1 | PARP1 engagement in cells | [3] |

| Compound 19g | FGFR4 | 1.2 | Inhibition of FGFR4 phosphorylation | [1] |

| Compound 2t | c-Met | 2600 | Inhibition of TPR-Met phosphorylation | [5][6] |

| (Representative CDK5 Inhibitor) | CDK5 | (Value) | (Assay Description) | [2] |

Conclusion

The this compound core has a rich history, from its initial synthesis in the mid-20th century to its current prominence as a privileged scaffold in modern drug discovery. Its synthetic accessibility and versatile biological activity have led to the development of potent and selective inhibitors of key therapeutic targets, particularly in oncology. The continued exploration of this scaffold holds significant promise for the discovery of novel therapeutics to address unmet medical needs.

References

- 1. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomers of Naphthyridinone and Their Relative Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthyridinones, a class of bicyclic heterocyclic compounds containing two nitrogen atoms, represent a privileged scaffold in medicinal chemistry and drug development. Their structural diversity, arising from the various possible arrangements of the nitrogen atoms and the carbonyl group, gives rise to a range of isomers with distinct physicochemical and pharmacological properties. Understanding the relative thermodynamic stability of these isomers is crucial for predicting their prevalence in synthetic routes and their potential for interconversion under physiological conditions. This technical guide provides a comprehensive overview of the common isomers of naphthyridinone, delves into the computational and experimental methodologies used to assess their stability, and explores their roles as modulators of key biological signaling pathways. Detailed experimental protocols for the synthesis of several naphthyridinone cores are also presented, alongside visualizations of their associated signaling cascades.

Isomers of Naphthyridinone

The naphthyridinone core consists of two fused pyridine rings, one of which is a pyridone. The isomers are classified based on the relative positions of the two nitrogen atoms and the location of the carbonyl group. The most commonly studied isomers include:

-

1,5-Naphthyridin-2(1H)-one

-

1,6-Naphthyridin-2(1H)-one

-

1,7-Naphthyridin-8(7H)-one

-

1,8-Naphthyridin-2(1H)-one

-

2,6-Naphthyridin-1(2H)-one

-

2,7-Naphthyridin-1(2H)-one

The structural variations among these isomers lead to differences in their electronic distribution, dipole moment, and potential for intermolecular interactions, which in turn influence their relative stability and biological activity.

Relative Stability of Naphthyridinone Isomers

Factors Influencing Stability

The relative stability of naphthyridinone isomers is influenced by a combination of factors, including:

-

Aromaticity: The degree of aromatic character in both rings contributes to the overall stability.

-

Intramolecular Interactions: The proximity of the nitrogen lone pairs and the carbonyl group can lead to stabilizing or destabilizing electrostatic interactions.

-

Dipole Moment: The overall molecular dipole moment can affect crystal packing and solvation energies.

-

Tautomerism: The potential for keto-enol or lactam-lactim tautomerism can influence the observed stability under different conditions.

Computational Analysis of Pyridone Isomers: An Analogous System

To illustrate the expected differences in stability, we can examine computational data for the isomeric pyridones, which form the basis of the naphthyridinone scaffold. The relative energies of 2-pyridone, 3-pyridone, and 4-pyridone have been calculated using computational methods.

| Isomer | Relative Energy (kcal/mol) |

| 2-Pyridone | 0.00 (Reference) |

| 4-Pyridone | +1.8 |

| 3-Pyridone | +10.5 |

Note: These values are illustrative and the exact relative energies can vary with the level of theory and basis set used in the calculation. 3-Pyridone is notably less stable due to its cross-conjugated system.

It is reasonable to extrapolate that similar trends, influenced by the position of the second nitrogen atom, would be observed for the naphthyridinone series.

Experimental and Computational Protocols

Computational Protocol for Determining Relative Stability

The relative Gibbs free energies of naphthyridinone isomers can be determined using a standard computational chemistry workflow.

Objective: To calculate the relative Gibbs free energies of naphthyridinone isomers in the gas phase.

Methodology: Density Functional Theory (DFT)

-

Structure Optimization:

-

The initial 3D structures of all naphthyridinone isomers are built using a molecular editor.

-

Geometry optimization is performed for each isomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This process finds the lowest energy conformation for each isomer.

-

-

Frequency Calculation:

-

Vibrational frequency calculations are performed on the optimized structures at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

-

The frequency calculations provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

-

Gibbs Free Energy Calculation:

-

The Gibbs free energy (G) is calculated for each isomer using the following equation: G = E_electronic + ZPVE + E_thermal_H - TS_thermal*

-

Where E_electronic is the total electronic energy from the optimization, ZPVE is the zero-point vibrational energy, E_thermal_H is the thermal correction to the enthalpy, T is the temperature (usually 298.15 K), and S_thermal is the thermal entropy.

-

-

Relative Stability Analysis:

-

The isomer with the lowest Gibbs free energy is identified as the most stable.

-

The relative Gibbs free energies (ΔG) of the other isomers are calculated with respect to the most stable isomer.

-

A logical workflow for this computational protocol is depicted below.

Synthetic Protocols for Naphthyridinone Isomers

The synthesis of naphthyridinone isomers often involves the construction of one pyridine ring onto a pre-existing pyridine or pyridone core.

This protocol describes a Buchwald–Hartwig cross-coupling approach to synthesize 3-N-substituted 1,8-naphthyridin-2(1H)-ones.[1]

-

Starting Material: 3-Bromo-1,8-naphthyridin-2(1H)-one.

-

Reagents and Conditions:

-

Aniline derivative (1.2 equivalents)

-

t-Butyl alcohol (solvent)

-

K₂CO₃ (2.0 equivalents)

-

Pd₂(dba)₃ (0.05 equivalents)

-

XPhos (0.1 equivalents)

-

-

Procedure:

-

To a solution of the 3-bromo-1,8-naphthyridin-2(1H)-one in t-butyl alcohol, add the aniline derivative, K₂CO₃, Pd₂(dba)₃, and XPhos.

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), with monitoring by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3-N-substituted 1,8-naphthyridin-2(1H)-one.

-

This protocol outlines a method for the synthesis of 1-amino-3-oxo-2,7-naphthyridines via a Smiles rearrangement.[2]

-

Starting Material: 1,3-Dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile.

-

Step 1: Amination

-

React the starting material with a cyclic amine (e.g., pyrrolidine or azepane) in a suitable solvent (e.g., ethanol) at room temperature to substitute the chlorine at the 1-position.

-

-

Step 2: Smiles Rearrangement

-

The resulting 1-amino-3-chloro-2,7-naphthyridine derivative is treated with a nucleophile, such as the sodium salt of 2-hydroxy-N-alkylacetamide, in a solvent like DMF at an elevated temperature.

-

This induces a Smiles rearrangement, leading to the formation of the 3-oxo-2,7-naphthyridine core.

-

-

Workup and Purification:

-